13-cis-Fenretinide

概要

説明

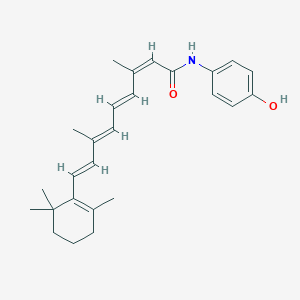

13-cis-Fenretinide, also known as N-(4-hydroxyphenyl)retinamide, is a synthetic retinoid derived from vitamin A. It has been extensively studied for its potential therapeutic applications, particularly in oncology. This compound is known for its ability to induce cell differentiation and apoptosis, making it a promising candidate for cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions: 13-cis-Fenretinide can be synthesized through several methods. One common route involves the reaction of 4-aminophenol with retinoyl chloride. The reaction typically occurs in benzene at a temperature of 10°C for about one hour . The yield of this reaction is approximately 82%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in a neat form and stored at -20°C to maintain its stability .

化学反応の分析

Types of Reactions: 13-cis-Fenretinide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions to replace specific atoms or groups within the compound.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

科学的研究の応用

13-cis-Fenretinide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study retinoid chemistry and its interactions with other molecules.

Industry: The compound is used in the development of new therapeutic agents and drug delivery systems.

作用機序

The mechanism of action of 13-cis-Fenretinide involves both retinoid-receptor-dependent and retinoid-receptor-independent pathways. It selectively accumulates in tissues such as the breast and induces apoptosis in cancer cells. This effect is achieved through the activation of retinoic acid receptors and the modulation of gene expression . Additionally, this compound can inhibit cell growth by inducing oxidative stress and mitochondrial dysfunction .

類似化合物との比較

All-trans Retinoic Acid (ATRA): A natural retinoid used in the treatment of acute promyelocytic leukemia.

9-cis Retinoic Acid: Another natural retinoid with similar biological activities.

4-Hydroxyphenyl Retinamide (4-HPR): A synthetic retinoid closely related to 13-cis-Fenretinide.

Comparison: this compound is unique in its ability to induce apoptosis rather than differentiation, which is a significant advantage over other retinoids like ATRA and 9-cis Retinoic Acid . Additionally, its selective accumulation in certain tissues makes it particularly effective for targeted cancer therapy .

生物活性

13-cis-Fenretinide, also known as 13-cis-retinoic acid or isotretinoin, is a synthetic derivative of vitamin A that exhibits significant biological activity, particularly in cancer treatment and dermatological applications. This article explores its biological mechanisms, pharmacokinetics, clinical efficacy, and case studies to provide a comprehensive understanding of its therapeutic potential.

1. Induction of Apoptosis:

Fenretinide has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma and leukemia. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of specific apoptotic pathways. For instance, studies indicated that fenretinide treatment led to an increase in ganglioside GD3 levels, which is associated with enhanced ROS production and subsequent cell death in acute promyelocytic leukemia cells (HL60) .

2. Retinoid Receptor-Independent Effects:

Unlike other retinoids that primarily act through nuclear retinoic acid receptors, fenretinide exhibits both retinoid receptor-dependent and independent activities. It can inhibit cell growth and induce differentiation even in retinoid-receptor null cells . This unique property makes it a valuable candidate for treating cancers resistant to conventional retinoids.

Pharmacokinetics

The pharmacokinetics of this compound reveal significant variability among patients. Studies have shown that peak plasma concentrations can vary widely based on dosage and individual metabolism. For instance, adult patients receiving doses between 2,400 and 3,400 mg/m²/day achieved plasma levels of approximately 9 to 10 µM . In children treated with lower doses (600 mg/m²), plasma levels ranged from 3 to 8 µM .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Apparent Clearance | 15.9 L/h |

| Volume of Distribution | 85 L |

| Absorption Lag Time | 40 min |

| Peak Plasma Concentration | Varies (up to 10 µM) |

Clinical Efficacy

1. Neuroblastoma Treatment:

In clinical trials involving children with high-risk neuroblastoma, the use of fenretinide has shown mixed results. A randomized trial indicated no significant advantage in event-free survival when comparing fenretinide treatment to placebo . However, some patients did achieve stable disease or complete responses, suggesting potential benefits in specific cases .

2. Other Cancer Types:

Fenretinide has demonstrated efficacy in various malignancies beyond neuroblastoma. In vitro studies have reported its ability to induce apoptosis in myeloid leukemia and lymphoma cell lines at concentrations as low as 3 µM . Additionally, it has shown promise against prostate cancer and cervical carcinoma, further establishing its role as a versatile anti-cancer agent .

Case Studies

Case Study 1: Neuroblastoma in Children

In a cohort study involving children with advanced neuroblastoma treated with high-dose fenretinide (160 mg/m²/day), researchers observed improved survival rates compared to historical controls . Despite the lack of significant overall survival benefit in some trials, individual responses varied greatly.

Case Study 2: Adult Cancer Patients

A phase II trial evaluated the effects of fenretinide on adult patients with recurrent small-cell lung cancer. While the overall response rate was modest, some patients experienced prolonged disease stabilization, highlighting the need for further exploration into optimal dosing strategies .

特性

IUPAC Name |

(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-DRYRGIGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75686-07-6 | |

| Record name | Fenretinide, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenretinide, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 13-cis-Fenretinide compare to Fenretinide (4-HPR) in terms of cytotoxicity against cancer cells?

A: The research indicates that this compound demonstrates lower cytotoxicity compared to Fenretinide (4-HPR) in several cancer cell lines. [] While this compound can induce cell death, its effectiveness is generally weaker than 4-HPR. Interestingly, the study found that combining this compound with 4-HPR resulted in additive cytotoxic effects in certain cell lines. This suggests a potential for combination therapy, although further research is needed to explore this possibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。